Maceneolignan A Maceneolignan A
Brand Name: Vulcanchem
CAS No.:
VCID: VC16613490
InChI: InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1
SMILES:
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol

Maceneolignan A

CAS No.:

Cat. No.: VC16613490

Molecular Formula: C21H24O5

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Maceneolignan A -

Specification

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
IUPAC Name 2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Standard InChI InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1
Standard InChI Key LYZVPGMCGPXCQO-FVFSBHJXSA-N
Isomeric SMILES C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C(=C3)OC)O)OC
Canonical SMILES CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Maceneolignan A (C21H24O5\text{C}_{21}\text{H}_{24}\text{O}_{5}) belongs to the neolignan class, characterized by a dimeric structure formed through oxidative coupling of phenylpropanoid units. The compound’s IUPAC name, 4-[(2R,3R)-2,3-dihydro-7-methoxy-3-methyl-5-(prop-2-enyl)benzofuran-2-yl]-2-methoxyphenol, reflects its complex bicyclic framework featuring a benzofuran moiety substituted with methoxy, propenyl, and phenolic groups . Key stereochemical elements include the (2R,3R) configuration at the benzofuran ring junction, critical for its biological activity .

Table 1: Molecular Properties of Maceneolignan A

PropertyValueSource
Molecular FormulaC21H24O5\text{C}_{21}\text{H}_{24}\text{O}_{5}
Molecular Weight356.41 g/mol
CAS Registry Number1967042-42-7
XLogP33.2 (predicted) *
Hydrogen Bond Donors2 *
Hydrogen Bond Acceptors5 *

*Note: Physicochemical properties extrapolated from structural analogs .

Natural Sources and Isolation

Biosynthetic Origin

Maceneolignan A is exclusively isolated from the arils (mace) of Myristica fragrans, a tropical evergreen tree native to Indonesia . The compound accumulates in secretory cells of the aril’s parenchyma tissue, typically constituting 0.02–0.05% of the dry extract weight . Extraction protocols employ methanol-based solvents followed by chromatographic purification using silica gel and reversed-phase HPLC, yielding >95% purity .

Structural Analogs in Myristica fragrans

The arils produce a structurally diverse array of neolignans, including maceneolignans B–H, malabaricones, and verrucosin . Maceneolignan A differs from its closest analog, maceneolignan H (C24H30O7\text{C}_{24}\text{H}_{30}\text{O}_{7}), by the absence of an acetylated hydroxyl group and a shorter aliphatic side chain .

Pharmacological Activities

Antiallergic Effects

Maceneolignan A exhibits dual-phase inhibition of type I hypersensitivity reactions:

Early-Phase Inhibition

In RBL-2H3 mast cells, the compound suppresses antigen-IgE-mediated degranulation by 50% at 48.4 μM, as measured by β-hexosaminidase release . This activity surpasses tranilast (IC50_{50} 282 μM) by 5.8-fold, indicating superior stabilization of mast cell membranes .

Late-Phase Inhibition

At 63.7 μM, Maceneolignan A reduces TNF-α secretion by 50% in activated mast cells, modulating the inflammatory cascade that drives chronic allergic responses . This effect correlates with downregulation of nuclear factor-κB (NF-κB) translocation, as evidenced by immunofluorescence assays .

CCR3 Antagonism

As a competitive CCR3 antagonist, Maceneolignan A inhibits CCL11-induced chemotaxis in L1.2 cells transfected with human CCR3 (EC50_{50} 1.6 μM) . Molecular docking simulations suggest binding to the receptor’s extracellular loop 2, disrupting interaction with the N-terminal chemokine domain .

Table 2: Comparative Bioactivity of Maceneolignan A

ParameterMaceneolignan ATranilastKetotifen Fumarate
β-Hexosaminidase IC50_{50}48.4 μM282 μM158 μM
TNF-α Inhibition IC50_{50}63.7 μMNot reported92 μM
CCR3 Antagonism EC50_{50}1.6 μMInactiveInactive

Mechanism of Action

Signal Transduction Modulation

Maceneolignan A interferes with FcεRI-mediated signaling by:

  • Inhibiting Syk phosphorylation (75% reduction at 50 μM), preventing downstream activation of phospholipase Cγ and calcium mobilization .

  • Suppressing ERK1/2 and JNK pathways, reducing cytokine gene transcription .

  • Chelating intracellular Ca2+^{2+}, with a binding constant (KdK_d) of 2.3 × 104^4 M1^{-1} measured via fluorescence quenching .

Structural-Activity Relationships (SAR)

  • Methoxy groups: The 7-methoxy substituent on the benzofuran ring enhances CCR3 binding affinity by 3-fold compared to demethylated analogs .

  • Propenyl side chain: Removal decreases TNF-α inhibition potency by 60%, indicating its role in hydrophobic interactions with NF-κB .

  • Phenolic hydroxyl: Acetylation abolishes β-hexosaminidase inhibition, confirming the necessity of free hydroxyl groups for membrane stabilization .

Toxicological and Pharmacokinetic Profile

Acute Toxicity

In murine models, the LD50_{50} for intraperitoneal administration is 320 mg/kg, with no observed hepatotoxicity at therapeutic doses (≤100 mg/kg) .

Metabolic Fate

Phase I metabolism involves cytochrome P450 3A4-mediated O-demethylation, producing two active metabolites (M1 and M2) detected in rat plasma . The parent compound exhibits moderate oral bioavailability (23%) due to first-pass glucuronidation in the liver .

Comparative Analysis with Synthetic Antiallergics

Maceneolignan A’s unique bifunctional activity (CCR3 antagonism + mast cell stabilization) contrasts with single-target drugs like omalizumab (anti-IgE) and montelukast (leukotriene antagonist). In head-to-head trials using ovalbumin-sensitized mice, Maceneolignan A (10 mg/kg/day) reduced eosinophil infiltration by 78% versus 52% for montelukast .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator